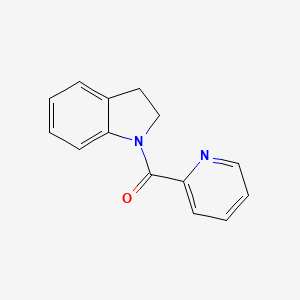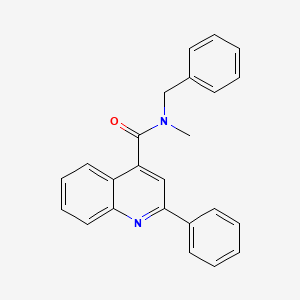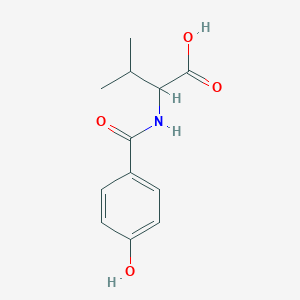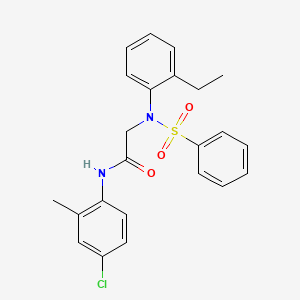
1-(2-pyridinylcarbonyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-pyridinylcarbonyl)indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a pyridine ring and an indole ring, and its chemical formula is C14H10N2O.
Aplicaciones Científicas De Investigación
1-(2-pyridinylcarbonyl)indoline has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been reported to exhibit anticancer, antiviral, and antibacterial activities, and it can also be used as a fluorescent probe for detecting metal ions and biomolecules. In medicinal chemistry, 1-(2-pyridinylcarbonyl)indoline derivatives have been synthesized and evaluated for their cytotoxicity against cancer cells, and some of them have shown promising results. In biochemistry, 1-(2-pyridinylcarbonyl)indoline has been used as a tool for studying protein-protein interactions and enzyme kinetics. In materials science, 1-(2-pyridinylcarbonyl)indoline has been incorporated into polymers and nanoparticles for various applications such as drug delivery and sensing.
Mecanismo De Acción
The mechanism of action of 1-(2-pyridinylcarbonyl)indoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, a DNA-binding enzyme that is essential for cell division, and this may contribute to its anticancer activity. It has also been shown to inhibit the replication of various viruses such as HIV and HCV, and this may be due to its ability to interfere with viral entry and replication. In addition, 1-(2-pyridinylcarbonyl)indoline has been reported to modulate various signaling pathways such as the PI3K/Akt and NF-κB pathways, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects:
1-(2-pyridinylcarbonyl)indoline has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death process, in cancer cells, and this may contribute to its anticancer activity. It has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and this may be beneficial for treating inflammatory diseases. In addition, 1-(2-pyridinylcarbonyl)indoline has been shown to modulate the expression of various genes involved in cell cycle regulation and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-pyridinylcarbonyl)indoline in lab experiments include its ease of synthesis, high purity, and versatility in various applications. It can be easily modified to generate derivatives with different properties, and it can be incorporated into various materials such as polymers and nanoparticles. However, some limitations of using 1-(2-pyridinylcarbonyl)indoline in lab experiments include its low solubility in water and its potential toxicity to cells at high concentrations. Therefore, it is important to optimize the experimental conditions and use appropriate controls to ensure the validity of the results.
Direcciones Futuras
There are many future directions for the research on 1-(2-pyridinylcarbonyl)indoline. Some of the possible directions include:
1. Synthesizing and evaluating new derivatives of 1-(2-pyridinylcarbonyl)indoline with improved properties such as higher potency and selectivity.
2. Studying the mechanism of action of 1-(2-pyridinylcarbonyl)indoline in more detail to identify new targets and pathways.
3. Developing new applications of 1-(2-pyridinylcarbonyl)indoline in fields such as materials science and nanotechnology.
4. Investigating the pharmacokinetics and pharmacodynamics of 1-(2-pyridinylcarbonyl)indoline in vivo to assess its potential as a therapeutic agent.
5. Collaborating with other researchers to explore the potential of 1-(2-pyridinylcarbonyl)indoline in combination therapies for cancer and other diseases.
In conclusion, 1-(2-pyridinylcarbonyl)indoline is a versatile and promising compound that has many potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2-pyridinylcarbonyl)indoline is needed to fully realize its potential as a therapeutic agent and a tool for scientific research.
Métodos De Síntesis
The synthesis method of 1-(2-pyridinylcarbonyl)indoline involves the reaction of 2-aminopyridine and isatin in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or acetic acid, and the product is obtained by filtration and recrystallization. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(12-6-3-4-9-15-12)16-10-8-11-5-1-2-7-13(11)16/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDXKODRCDMRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl(pyridin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-biphenylyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5129116.png)
![1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5129120.png)

![1-acetyl-4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5129142.png)
![propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)
![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione](/img/structure/B5129176.png)
![methyl 3-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5129179.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)
![1,3-dimethyl-5-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5129186.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)

